3-叔丁基-4-碘-1H-吡唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

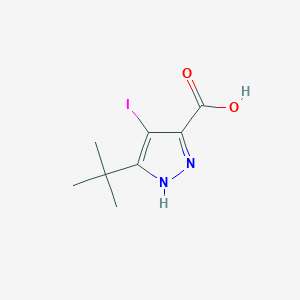

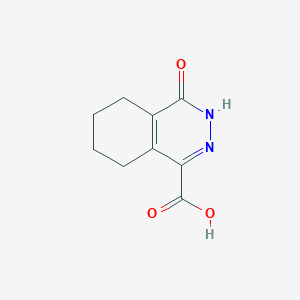

The compound "3-tert-butyl-4-iodo-1H-pyrazole-5-carboxylic acid" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The tert-butyl group is a bulky substituent that can influence the compound's reactivity and physical properties. The presence of the carboxylic acid functionality suggests potential for further chemical modifications and the iodine substituent may be leveraged in various chemical transformations .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is achieved through a novel route starting from potassium tricyanomethanide, followed by a selective Sandmeyer reaction . Another example is the N-amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid to give 1,5-diaminopyrazole with good regiochemical control . These methods demonstrate the versatility and efficiency of synthesizing substituted pyrazoles, which could be adapted for the synthesis of "3-tert-butyl-4-iodo-1H-pyrazole-5-carboxylic acid".

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex due to the presence of substituents that can influence the overall geometry and electronic distribution. For example, the X-ray crystal structure of a related compound, 1H-pyrazole-3-(N-tert-butyl)-carboxamide, shows tautomerism between the 3- and 5-substituted forms in the solid state and in solution . The crystal structures of other pyrazole derivatives reveal a planar heterocyclic core and various intermolecular interactions that stabilize the crystalline lattice .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. For instance, the reaction of 1,5-diaminopyrazole with electrophiles can occur at the amino groups, leading to various products such as pyrazolo[1,5-b]1,2,4-triazines and pyrazolo[1,5-b]1,2,4-triazepines . The reactivity of the iodine substituent in "3-tert-butyl-4-iodo-1H-pyrazole-5-carboxylic acid" could be exploited in cross-coupling reactions, allowing for the introduction of various aryl or vinyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their substituents. The tert-butyl group can increase steric bulk, potentially affecting solubility and boiling points. The carboxylic acid functionality is associated with hydrogen bonding and acidity, which can impact the compound's solubility and reactivity. The iodine substituent is polarizable and can participate in halogen bonding, influencing the compound's melting point and crystal packing .

科学研究应用

多克隆合成和化学性质

研究人员已经开发了合成各种吡唑衍生物的方法,包括与3-叔丁基-4-碘-1H-吡唑-5-羧酸相关的衍生物,强调它们的化学性质和进一步官能化的潜力。例如,氟烷基取代的吡唑-4-羧酸的多克隆合成展示了这些化合物在化学合成中的多功能性,为创造具有潜在应用于材料科学和药物开发的各种吡唑基分子提供了途径(Iminov et al., 2015)。

结构效应和反应性

吡唑- [5,1-c] [1,2,4] 三嗪及其卤素取代衍生物的合成和表征揭示了结构效应对这些化合物的反应性和稳定性的影响。这些研究对于理解叔丁基和碘等取代基如何影响吡唑衍生物的化学行为至关重要,这对于设计具有特定性质的分子以用于催化、药物设计和材料科学是必不可少的(Ivanov, 2021)。

催化活性和材料科学

吡唑衍生物被探索其催化活性,例如在烯烃的环丙烷化中。已合成新的多核铜(I) 吡唑酮配合物,展示了吡唑基配体在有机合成催化剂开发中的潜力,突出了这些化合物在其固有化学兴趣之外的更广泛适用性(Maspero et al., 2003)。

安全和危害

属性

IUPAC Name |

5-tert-butyl-4-iodo-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-8(2,3)6-4(9)5(7(12)13)10-11-6/h1-3H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPURIJHXKRHEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=NN1)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2518003.png)

![1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2518007.png)

![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2518014.png)

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2518016.png)

![3-{4-[(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B2518018.png)

![6-Isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2518022.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2518023.png)

![N-(2-chloro-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518026.png)